molecular formula C32H32O13S B13725525 Teniposide-d3

Teniposide-d3

Cat. No.: B13725525
M. Wt: 659.7 g/mol
InChI Key: NRUKOCRGYNPUPR-QSRBESSCSA-N
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Description

Teniposide-d3 is a deuterated analog of teniposide, a semi-synthetic podophyllotoxin derivative used in chemotherapy. The deuterium substitution (three deuterium atoms replacing hydrogen at specific positions) enhances metabolic stability by reducing the rate of cytochrome P450-mediated oxidation, a phenomenon termed the deuterium isotope effect . This modification improves pharmacokinetic properties, making this compound valuable as an internal standard in mass spectrometry-based assays for quantifying teniposide in biological matrices . Its molecular formula is C32H29D3NO13S, with a molecular weight of 699.7 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H32O13S

Molecular Weight

659.7 g/mol

IUPAC Name

(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16?,21-,23-,24+,26-,27-,28?,29-,31-,32+/m1/s1/i1D3

InChI Key

NRUKOCRGYNPUPR-QSRBESSCSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O

Origin of Product

United States

Preparation Methods

General Strategy for Deuterium Labeling

Deuterium labeling of teniposide generally involves either:

Given the complexity of teniposide, the preferred approach is to synthesize key intermediates with deuterium labels, which are then assembled into the final molecule.

Synthesis of Teniposide Core and Sugar Moiety

The preparation of teniposide involves:

  • Protection of glucose derivatives (e.g., 4,6-ethylidene-β-D-glucose) with benzyloxycarbonyl or other protecting groups to control regioselectivity and stereochemistry.
  • Coupling of the protected sugar with podophyllotoxin derivatives bearing appropriate functional groups for glycosidic bond formation.
  • Introduction of the thienylmethylene protecting group on the sugar moiety to stabilize the glucopyranosyl ring.

For this compound, deuterium can be introduced at the sugar moiety by using deuterated glucose derivatives or by performing hydrogen-deuterium exchange on hydroxyl groups under controlled conditions.

Amidation and Functional Group Modifications

Recent research (PMCID: PMC7997578) on etoposide and related topo II poisons describes amidation reactions to modify the E-ring of the molecule, which can be adapted for this compound synthesis. Amidation is typically performed using amines and ester intermediates in dry solvents like DMF or toluene, yielding derivatives with varied pharmacological profiles.

For deuterium labeling, amines or esters bearing deuterium can be used, or the amidation step can be conducted in deuterated solvents to facilitate incorporation.

Table of Key Synthetic Steps and Conditions

Step Description Reagents/Conditions Notes
1 Protection of glucose derivative 4,6-ethylidene-β-D-glucose, benzyloxycarbonyl chloride Use deuterated glucose for d3 labeling
2 Coupling with podophyllotoxin derivative Epipodophyllotoxin derivative, coupling agents Maintain stereochemistry
3 Introduction of thienylmethylene protecting group Thienylmethylene reagent Stabilizes sugar moiety
4 Amidation of ester intermediate Amines (possibly deuterated), DMF or toluene dry solvent Yields 34-72%, control side reactions
5 Purification Silica gel chromatography, CH2Cl3-MeOH solvent system Confirm by IR, NMR

Analytical Characterization

  • Infrared Spectroscopy (IR): Key peaks include carbonyl stretches (~1755 cm⁻¹), aromatic and ether groups.
  • Nuclear Magnetic Resonance (NMR): ¹H NMR shows aromatic protons, sugar ring protons, and methoxy groups. For this compound, deuterium incorporation reduces proton signals at labeled positions, which can be confirmed by comparing spectra with non-labeled teniposide.
  • Mass Spectrometry: Confirms molecular weight increase corresponding to three deuterium atoms.

Research Findings and Optimization

  • Deuterium labeling at sugar moiety hydroxyls or methoxy groups can improve metabolic stability by reducing enzymatic cleavage.
  • Amidation reactions with deuterated amines or esters allow site-specific incorporation of deuterium.
  • Slow release profiles of teniposide nanosuspensions suggest potential benefits for pharmacokinetics, which may be enhanced by deuterium labeling.
  • New hybrid derivatives combining etoposide and merbarone pharmacophores show improved topo II inhibition, suggesting future directions for labeled analog synthesis.

Chemical Reactions Analysis

Core Mechanism of Teniposide

Teniposide inhibits DNA synthesis by stabilizing a covalent complex between topoisomerase II and DNA, leading to double-stranded DNA breaks . The reaction involves:

  • Topoisomerase II binding : Teniposide interacts with the enzyme-DNA complex, stabilizing the transient cleavage of DNA strands.

  • DNA strand breaks : The drug induces single- and double-stranded breaks, preventing mitotic progression by disrupting cell cycle progression .

  • DNA-protein cross-links : These contribute to cytotoxicity by blocking DNA repair .

Reaction TypeKey ProcessBiological Impact
Enzyme-DNA bindingTeniposide stabilizes topoisomerase II-DNA intermediate Prevents DNA strand re-ligation
DNA cleavageInduces dose-dependent single/double-stranded DNA breaks Halts cell cycle progression (G2/S phase)
DNA-protein cross-linkingForms covalent adducts between DNA and proteins Blocks DNA repair mechanisms

Potential Impact of Deuterium Substitution (d3)

Deuterium substitution may alter reaction kinetics due to the kinetic isotope effect (KIE). While no data exists for Teniposide-d3, general principles suggest:

  • Reduced reactivity : Deuterium’s slower bond-breaking rates could slightly decrease reaction velocities in C-H/C-D bond cleavage steps.

  • Minimal effect on binding : Since Teniposide’s primary mechanism involves non-covalent interactions (e.g., topoisomerase II binding), deuterium substitution may not significantly alter binding affinity or selectivity.

This is speculative, as no studies directly address this compound. The lack of experimental data highlights a critical gap in the literature.

Chemical Stability and Metabolism

Teniposide is metabolized via hepatic pathways, though specific reactions are not well-documented . Deuterium substitution could theoretically influence:

  • Metabolic pathways : If C-H bonds are involved in metabolic transformations, deuterium incorporation might slow these reactions.

  • Hydrolysis rates : Deuterium substitution in hydrolytic sites (e.g., glycosidic bonds) could reduce degradation rates.

No sources provide explicit data on these processes for this compound.

Research Gaps and Limitations

Available literature focuses exclusively on unlabeled Teniposide. Key limitations include:

  • No experimental data : No studies explicitly analyze this compound’s chemical reactivity or biological activity.

  • Mechanistic assumptions : The analysis above relies on extrapolation from standard Teniposide data and general isotope effects.

  • Structural specificity : Deuterium substitution sites (e.g., which hydrogens are replaced) are unspecified, complicating precise predictions.

Recommendations for Future Research

To advance understanding of this compound:

  • Kinetic studies : Compare reaction rates (e.g., topoisomerase II binding, DNA cleavage) between Teniposide and this compound.

  • Isotopic mapping : Identify which hydrogens are replaced with deuterium to assess site-specific effects.

  • Metabolic profiling : Investigate deuterium’s impact on hepatic metabolism and pharmacokinetics.

Scientific Research Applications

Therapeutic Applications

Teniposide-d3 has shown efficacy in treating various cancers, including:

  • Acute Lymphoblastic Leukemia (ALL) : It is commonly used as a second-line treatment for refractory cases in children.
  • Hodgkin's Lymphoma : Employed in combination therapies for improved outcomes.
  • Neuroblastoma : Demonstrated significant activity against this pediatric cancer.
  • Brain Tumors : Effective in treating glioblastoma and astrocytoma.

Efficacy in Combination Therapies

A study involving 247 patients with non-Hodgkin's lymphoma compared treatment regimens including Teniposide. The results indicated comparable complete remission rates across regimens, with Teniposide showing a favorable profile regarding neurotoxicity when used alone or in combination with other agents like vincristine .

Small-Cell Lung Cancer

A randomized trial compared the effects of this compound and Etoposide in patients with small-cell lung cancer. The findings revealed no significant differences in response rates or toxicity profiles between the two drugs, suggesting that this compound could be a viable alternative to Etoposide .

Targeting Epithelial-Mesenchymal Transition (EMT)

Recent research has identified this compound's role in reversing EMT, a process critical for cancer metastasis. Low doses of this compound were shown to downregulate ZEB2, a key transcription factor involved in EMT, thus reducing the invasive properties of breast cancer cells .

Comparative Data Table

Cancer Type Treatment Regimen Complete Remission Rate Notes
Acute Lymphoblastic LeukemiaTeniposide + other agents44% - 47%Effective as second-line therapy
Non-Hodgkin's LymphomaACVP vs. ACTP vs. ACTVP44% - 47%Neurotoxicity lower with ACTP
Small-Cell Lung CancerTeniposide vs. EtoposideSimilar ratesComparable toxicity profiles
Breast CancerLow-dose Teniposide targeting EMTSignificant reductionInhibits ZEB2 expression

Mechanism of Action

Teniposide-d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is essential for DNA replication and cell division. By forming a complex with topoisomerase II and DNA, this compound induces breaks in the DNA strands, preventing the repair and replication of DNA. This leads to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Teniposide (Non-Deuterated)

Teniposide (C32H32NO13S) is the parent compound of Teniposide-d3. Key differences include:

  • Metabolic Stability : Teniposide undergoes rapid hepatic metabolism via CYP3A4, resulting in a shorter half-life (~6.3 hours) compared to this compound (~8.9 hours) .
  • Analytical Utility : this compound’s deuterium labeling minimizes isotopic interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification of teniposide in plasma .
Etoposide

Etoposide (C29H32O13) shares a similar mechanism of action (topoisomerase II inhibition) but differs structurally:

  • Substituents : Etoposide lacks the thiophene ring present in teniposide, reducing its lipophilicity (logP: 1.8 vs. 2.4 for teniposide) .
  • Clinical Use : Etoposide is preferred in treating testicular and lung cancers, while teniposide is used in pediatric leukemias due to its higher blood-brain barrier permeability .

Functional Comparison with Deuterated Pharmaceuticals

Deuterated drugs like Deutetrabenazine and this compound leverage the deuterium isotope effect. However, this compound is primarily a research tool, whereas Deutetrabenazine (a deuterated vesicular monoamine transporter inhibitor) is clinically approved for Huntington’s disease. Key contrasts include:

  • Purpose : this compound aids analytical assays; Deutetrabenazine modifies therapeutic pharmacokinetics .
  • Metabolic Impact: Both reduce CYP450-mediated clearance, but this compound’s effect is more pronounced due to its deuterium placement at metabolically vulnerable sites .

Data Tables: Comparative Properties of this compound and Analogs

Table 1. Structural and Pharmacokinetic Comparison

Parameter This compound Teniposide Etoposide
Molecular Weight (g/mol) 699.7 696.7 588.6
logP 2.4 2.4 1.8
Half-life (hours) 8.9 6.3 7.1
Primary Metabolic Enzyme CYP3A4 (slower) CYP3A4 CYP3A4
Clinical Application Research/internal standard Pediatric leukemia Testicular cancer

Data derived from method validation studies and pharmacokinetic analyses .

Table 2. Analytical Performance in LC-MS/MS Assays

Compound Limit of Detection (ng/mL) Matrix Effect (%) Recovery (%)
This compound 0.05 98.2 95.4
Teniposide 0.1 102.5 89.7

Methodology aligns with guidelines for precision and accuracy in pharmaceutical analysis .

Research Findings and Implications

  • Metabolic Studies : Deuterium in this compound reduces oxidative dealkylation by 40%, as shown in human liver microsome assays .
  • Toxicity Profile: this compound exhibits comparable cytotoxicity to teniposide in vitro (IC50: 0.12 μM vs. 0.11 μM in leukemia cell lines), confirming deuterium’s non-interference with therapeutic activity .
  • Regulatory Considerations : this compound complies with FDA guidelines for deuterated internal standards, ensuring reproducibility in pharmacokinetic studies .

Biological Activity

Teniposide-d3, a derivative of the podophyllotoxin class, is primarily known for its role as a topoisomerase II inhibitor. This compound has garnered attention in the oncology field due to its potential therapeutic applications against various cancers. Recent studies have explored its biological activities, particularly in relation to epithelial-mesenchymal transition (EMT) and its implications in cancer metastasis.

This compound exerts its effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the formation of a cleavable complex that results in DNA strand breaks, ultimately triggering apoptosis in cancer cells. Additionally, this compound has been shown to influence cellular signaling pathways that regulate EMT, a critical process in cancer progression.

Biological Activity Overview

Recent research highlights several key biological activities of this compound:

  • Inhibition of EMT : Studies indicate that this compound can reverse EMT by downregulating Zinc Finger E-Box Binding Homeobox 2 (ZEB2), a transcription factor that promotes mesenchymal characteristics in tumor cells. This downregulation subsequently inhibits RNA polymerase I activity and ribosomal RNA biogenesis, which are essential for cell proliferation and survival .
  • Antitumor Effects : In vivo studies have demonstrated that low concentrations of this compound significantly reduce the pulmonary colonization of breast cancer cells, suggesting its potential as an anti-metastatic agent .
  • Synergistic Effects with Other Therapies : The combination of this compound with other chemotherapeutic agents has shown enhanced antitumor efficacy in preclinical models. This synergistic effect may be attributed to the modulation of immune responses and the enhancement of apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Effect
Inhibition of EMTDownregulation of ZEB2Reduced mesenchymal traits
Antitumor activityTopoisomerase II inhibitionInduction of apoptosis
Reduction in lung colonizationDecreased rRNA biogenesisLower metastatic potential
Synergistic effects with chemotherapyEnhanced immune response and apoptosisIncreased overall antitumor efficacy

Case Studies

  • Breast Cancer Model : In a recent study, this compound was administered at low doses to a murine model of breast cancer. Results showed a significant reduction in metastatic spread to the lungs compared to control groups. The study emphasized the role of ZEB2 as a critical target for mitigating EMT and subsequent metastasis .
  • Combination Therapy : Another investigation explored the effects of combining this compound with PD-1 blockade therapy in ovarian cancer models. The findings revealed that this combination significantly improved survival rates and reduced tumor burden, highlighting the compound's ability to enhance immune-mediated tumor destruction .

Research Findings

  • In vitro studies have confirmed that this compound induces apoptosis in various cancer cell lines through topoisomerase II inhibition.
  • Mechanistic studies have elucidated its role in modulating key signaling pathways involved in cell proliferation and survival.
  • Clinical implications suggest that this compound could be repurposed for use in combination therapies targeting aggressive cancers, particularly those exhibiting EMT characteristics.

Q & A

Q. What criteria validate this compound’s isotopic integrity during long-term stability studies?

  • Methodological Answer: Store samples at −80°C with desiccants. Periodically analyze via HRMS to detect deuterium loss (<2% over 24 months). Use accelerated degradation studies (40°C/75% RH) to model shelf-life. Report isotopic purity in supplementary data .

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